molecular formula C6H11N5 B027758 6-Ethylpyrimidine-2,4,5-triamine CAS No. 102170-34-3

6-Ethylpyrimidine-2,4,5-triamine

Cat. No. B027758
M. Wt: 153.19 g/mol
InChI Key: ACGYRTGVZFMSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethylpyrimidine-2,4,5-triamine, also known as EPT, is a heterocyclic organic compound. It belongs to the class of pyrimidine derivatives and has a molecular formula of C7H10N4. EPT is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been extensively studied for its potential applications in the field of materials science.

Mechanism Of Action

The mechanism of action of 6-Ethylpyrimidine-2,4,5-triamine is not well understood. However, it is believed to act as a nucleophilic agent due to the presence of the amino group on the ethyl side chain. This property makes 6-Ethylpyrimidine-2,4,5-triamine a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Ethylpyrimidine-2,4,5-triamine have not been extensively studied. However, it has been reported to exhibit moderate toxicity towards certain cell lines, such as human hepatoma cells. Further studies are needed to fully understand the potential toxicity and side effects of 6-Ethylpyrimidine-2,4,5-triamine.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Ethylpyrimidine-2,4,5-triamine in lab experiments is its availability and relatively low cost. It is also a versatile building block that can be used in the synthesis of a wide range of compounds. However, the purity and yield of 6-Ethylpyrimidine-2,4,5-triamine can vary depending on the synthesis method and reaction conditions. This can lead to inconsistent results in lab experiments.

Future Directions

There are several future directions for the research on 6-Ethylpyrimidine-2,4,5-triamine. One potential area of research is the development of new synthesis methods that can improve the yield and purity of 6-Ethylpyrimidine-2,4,5-triamine. Another area of research is the investigation of the potential applications of 6-Ethylpyrimidine-2,4,5-triamine in the field of materials science, such as the synthesis of novel conductive polymers and metal-organic frameworks. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 6-Ethylpyrimidine-2,4,5-triamine, as well as its potential toxicity and side effects.

Synthesis Methods

6-Ethylpyrimidine-2,4,5-triamine can be synthesized through various methods, including the reaction of ethylamine with 2,4,5-trichloropyrimidine, the reduction of 2,4,5-trichloropyrimidine with sodium borohydride in the presence of ethylamine, and the reaction of ethylamine with 2,4,5-tricyanopyrimidine. The yield and purity of 6-Ethylpyrimidine-2,4,5-triamine can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent system.

Scientific Research Applications

6-Ethylpyrimidine-2,4,5-triamine has been widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals, such as antihypertensive agents, antitumor agents, and herbicides. It has also been investigated for its potential applications in the field of materials science, such as the synthesis of conductive polymers and metal-organic frameworks.

properties

CAS RN

102170-34-3

Product Name

6-Ethylpyrimidine-2,4,5-triamine

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

6-ethylpyrimidine-2,4,5-triamine

InChI

InChI=1S/C6H11N5/c1-2-3-4(7)5(8)11-6(9)10-3/h2,7H2,1H3,(H4,8,9,10,11)

InChI Key

ACGYRTGVZFMSLN-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)N

synonyms

2,4,5-Pyrimidinetriamine, 6-ethyl-

Origin of Product

United States

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